3-Butyl-1-[(2-methylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione
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Overview
Description
3-Butyl-1-[(2-methylphenyl)methyl]-1benzofuro[3,2-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzofuran ring fused with a pyrimidine ring, which is further substituted with a butyl group and a 2-methylphenylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-1-[(2-methylphenyl)methyl]-1benzofuro[3,2-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzofuran Ring: The initial step involves the formation of the benzofuran ring through cyclization reactions of appropriate precursors.
Pyrimidine Ring Construction: The benzofuran intermediate is then subjected to reactions that introduce the pyrimidine ring. This often involves condensation reactions with suitable amines and carbonyl compounds.
Substitution Reactions: The final steps involve the introduction of the butyl group and the 2-methylphenylmethyl group through substitution reactions. These steps may require the use of strong bases or acids as catalysts and may be carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic steps but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, industrial methods would focus on optimizing reaction conditions to minimize by-products and ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Butyl-1-[(2-methylphenyl)methyl]-1benzofuro[3,2-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Butyl-1-[(2-methylphenyl)methyl]-1benzofuro[3,2-d]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Butyl-1-[(2-methylphenyl)methyl]-1benzofuro[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Benzofuro[3,2-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.
Indole Derivatives: Compounds with an indole ring system, known for their diverse biological activities.
Pyridopyrimidine Derivatives: Compounds with a pyridopyrimidine core, often used in medicinal chemistry.
Uniqueness
3-Butyl-1-[(2-methylphenyl)methyl]-1benzofuro[3,2-d]pyrimidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
benzofuro[3,2-d]pyrimidine-2,4-dione, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
892426-66-3 |
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Molecular Formula |
C22H22N2O3 |
Molecular Weight |
362.429 |
IUPAC Name |
3-butyl-1-[(2-methylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H22N2O3/c1-3-4-13-23-21(25)20-19(17-11-7-8-12-18(17)27-20)24(22(23)26)14-16-10-6-5-9-15(16)2/h5-12H,3-4,13-14H2,1-2H3 |
InChI Key |
XYXPVYLVPRMWRW-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N(C1=O)CC4=CC=CC=C4C |
solubility |
not available |
Origin of Product |
United States |
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